molecular formula C13H10N2OS B2526356 [2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol CAS No. 539807-91-5

[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol

Cat. No.: B2526356
CAS No.: 539807-91-5
M. Wt: 242.3
InChI Key: ZUBRIOGHEPQOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol is a heterocyclic compound that combines the structural features of benzothiazole and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzothiazole with 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to modify the benzothiazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways or interference with DNA replication processes .

Comparison with Similar Compounds

Similar Compounds

  • **2-(1,3-Benzothiazol-2-yl)pyridine
  • **2-(1,3-Benzothiazol-2-yl)ethanol
  • **2-(1,3-Benzothiazol-2-yl)aniline

Uniqueness

What sets [2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol apart from similar compounds is the presence of both benzothiazole and pyridine rings, along with a hydroxyl group.

Properties

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c16-8-9-4-3-7-14-12(9)13-15-10-5-1-2-6-11(10)17-13/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBRIOGHEPQOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.